Product packaging for Cyclohexyl cyclopent-2-ene-1-acetate(Cat. No.:CAS No. 65405-69-8)

Cyclohexyl cyclopent-2-ene-1-acetate

Cat. No.: B1616895
CAS No.: 65405-69-8
M. Wt: 208.3 g/mol
InChI Key: QIRQXZYFSAUIFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclohexyl cyclopent-2-ene-1-acetate (CAS 65405-69-8) is a fragrance ingredient of significant interest to research and development sectors, particularly in the study of perfumery and cosmetic formulations . With a molecular formula of C13H20O2 and a molecular weight of 208.30 g/mol, this compound is characterized by a calculated logP of 3.91 to 4.7, indicating high lipophilicity, and a calculated water solubility of 3.861 mg/L at 25°C . Its physical properties include a boiling point of approximately 285-287°C at 760 mmHg and a flash point near 119°C . This compound is employed globally in fragrance compounds at an estimated 0.1 to 1 metric tonne per annum . Its primary research application lies in its use as a key ingredient in the development and analysis of various consumer products. It is used in fragrance compositions for fine fragrances, decorative cosmetics, shampoos, toilet soaps, and other toiletries, as well as in non-cosmetic products like household cleaners and detergents . From an analytical chemistry perspective, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . This method is scalable and can be adapted for UPLC applications or for the isolation of impurities in preparative separation, making it a valuable tool for pharmacokinetic studies and quality control in synthetic chemistry . The provided product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O2 B1616895 Cyclohexyl cyclopent-2-ene-1-acetate CAS No. 65405-69-8

Properties

CAS No.

65405-69-8

Molecular Formula

C13H20O2

Molecular Weight

208.3 g/mol

IUPAC Name

cyclohexyl 2-cyclopent-2-en-1-ylacetate

InChI

InChI=1S/C13H20O2/c14-13(10-11-6-4-5-7-11)15-12-8-2-1-3-9-12/h4,6,11-12H,1-3,5,7-10H2

InChI Key

QIRQXZYFSAUIFV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC(=O)CC2CCC=C2

Canonical SMILES

C1CCC(CC1)OC(=O)CC2CCC=C2

Other CAS No.

65405-69-8

Origin of Product

United States

Synthetic Methodologies and Strategies

Classical and Contemporary Synthetic Routes to Cyclopentene (B43876) Esters

The construction of the substituted cyclopentene ring is a cornerstone of the synthesis. This requires methods that can efficiently form a five-membered ring and allow for the introduction of the acetate (B1210297) side chain.

Annulation, the process of building a new ring onto a pre-existing molecular framework, and cyclization, the formation of a ring from a single acyclic precursor, are fundamental to cyclopentene synthesis. scripps.edu A variety of methods have been developed to achieve this, ranging from transition-metal-catalyzed reactions to pericyclic processes.

One of the most powerful methods for constructing cyclopentenone cores, which are precursors to cyclopentene derivatives, is the Pauson-Khand reaction . This reaction is a formal [2+2+1] cycloaddition involving an alkene, an alkyne, and a carbon monoxide source, typically mediated by dicobalt octacarbonyl, [Co₂(CO)₈]. thieme-connect.com The regioselectivity of this intermolecular reaction is often controlled by steric factors. thieme-connect.com

Nazarov cyclization represents another key strategy, involving the acid-catalyzed electrocyclic ring closure of divinyl ketones to form cyclopentenones. Modern variations have expanded the scope and utility of this reaction. For instance, gold(I) catalysts have been used in the cycloisomerization of 1-ethynyl-2-alkenyl pivaloates, which proceeds through a Nazarov-type cyclization process to yield a range of 3,4- or 3,5-disubstituted 2-cyclopentenones under mild conditions. thieme-connect.com

Ring-closing metathesis (RCM) has also emerged as a versatile tool. Furthermore, intramolecular iodo-aldol cyclizations of prochiral α-substituted enoate aldehydes and ketones can produce carbocycles, yielding highly functionalized cyclopentane (B165970) rings that can be further elaborated. organic-chemistry.org

Table 1: Selected Annulation and Cyclization Reactions for Cyclopentene Synthesis

Reaction Type Key Reagents/Catalyst Substrate Type Product Type Notes
Pauson-Khand Reaction [Co₂(CO)₈] Alkene, Alkyne, CO Cyclopentenone A [2+2+1] cycloaddition. thieme-connect.com
Nazarov Cyclization Acid or Gold(I) Catalyst Divinyl Ketone Cyclopentenone 4π-electrocyclic ring closure. thieme-connect.com
Mizoroki-Heck Reaction Pd catalyst, Pyridine Cyclopentene, Vinyl Bromide Substituted Cyclopentene Substrate-controlled reaction with high stereoselectivity. acs.org
[3+2] Cycloaddition Pd catalyst Trimethylenemethane, Nitroalkene Nitrocyclopentane Provides access to versatile intermediates like cyclopentylamines and cyclopentenones. organic-chemistry.org
Aza-Piancatelli Rearrangement Dy(OTf)₃ Furfuryl Alcohol, Aniline 4-Aminocyclopentenone A rearrangement reaction to form highly functionalized cyclopentenones. orgsyn.org

Once the 2-cyclopentene-1-acetic acid core is synthesized, the final step is esterification with cyclohexanol (B46403). The most direct and classical method is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid (2-cyclopentene-1-acetic acid) and the alcohol (cyclohexanol) in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed.

Alternatively, for substrates that may be sensitive to strong acids and high temperatures, other methods can be employed. These include using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the Steglich esterification, which allows the reaction to proceed under milder conditions.

Synthesis of Cyclohexyl Esters

The formation of the cyclohexyl ester can be approached either by preparing cyclohexyl acetate itself as a model system or by the direct esterification of a more complex acid with cyclohexanol.

Direct esterification of acetic acid with cyclohexanol, following the Fischer esterification protocol, is a standard method. organic-chemistry.org An alternative route involves the addition esterification of acetic acid to cyclohexene (B86901), which can be efficiently performed using reactive distillation with a solid acid catalyst. google.com This method combines reaction and separation in a single unit, enhancing efficiency. google.com

Transesterification is another valuable strategy, where an existing ester (e.g., methyl acetate or ethyl acetate) reacts with cyclohexanol to form cyclohexyl acetate. monash.edu This process is also equilibrium-driven and can be catalyzed by both acids and bases. Various catalysts have been developed to promote this transformation under mild conditions. For example, silica (B1680970) chloride has been shown to be an efficient catalyst for the esterification of carboxylic acids as well as for transesterification. organic-chemistry.org

Table 2: Catalytic Systems for Cyclohexyl Ester Synthesis

Reaction Type Reactants Catalyst Conditions Key Features
Addition Esterification Acetic Acid, Cyclohexene Solid Acid Catalyst Reactive Distillation Efficiently prepares cyclohexyl acetate. google.com
Direct Esterification Unsaturated Fatty Acid, Cyclohexanol Sulfonic Acid / Phosphorous Acid 75-85 °C Composite catalyst system provides high yield and good product color. google.com
Transesterification Carboxylic Esters, Alcohols Tetranuclear Zinc Cluster Mild Environmentally advantageous, can be run solvent-free on a large scale. organic-chemistry.org
Transesterification Carboxylic Esters, Alcohols Sc(OTf)₃ Boiling Alcohol Effective for various substrates; microwave irradiation reduces reaction time. organic-chemistry.org
Direct Esterification Carboxylic Acids, Alcohols Macroporous Polymeric Acid 50-80 °C Works without removal of water; catalyst is recyclable. organic-chemistry.org

Modern synthetic chemistry offers more advanced and often milder methods for ester formation. Benzyne-mediated esterification allows for the reaction of carboxylic acids and alcohols under neutral conditions. organic-chemistry.org The reaction proceeds via the selective addition of the carboxylic acid to the benzyne (B1209423) intermediate, followed by a transesterification step with the alcohol. organic-chemistry.org

Organocatalysis has also provided novel routes. N-Heterocyclic carbenes (NHCs) have been shown to be potent catalysts for transesterification reactions, enhancing the nucleophilicity of the alcohol for acylation under mild conditions. organic-chemistry.org Furthermore, specialized nanoreactors, such as surface-imprinted polymers, have been designed to catalyze complex reactions, including the formation of specific ester products, showcasing the frontier of catalytic science. rsc.org

Stereoselective Synthesis of Cyclopentene and Cyclohexyl Derivatives

Controlling the three-dimensional arrangement of atoms (stereochemistry) is often paramount, particularly for biologically active molecules. The synthesis of specific stereoisomers of Cyclohexyl cyclopent-2-ene-1-acetate would require stereocontrolled reactions for both the cyclopentene and cyclohexane (B81311) fragments.

For the cyclopentene ring , a substrate-controlled Mizoroki-Heck reaction has been developed to produce substituted cyclopentenes as single stereoisomers (>98:2 dr). acs.org DFT calculations have shown that the selectivity arises from control of the cyclopentene conformation. acs.org Asymmetric Heck reactions, using chiral phosphine (B1218219) ligands with palladium catalysts, can also create stereocenters with high enantioselectivity. organic-chemistry.org

For the cyclohexane ring , stereoselectivity can be achieved through various cascade reactions. A double Michael reaction between curcumins and arylidenemalonates, for example, can produce highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org These cyclohexanones can then be stereoselectively reduced to the corresponding cyclohexanols. Similarly, a tandem intramolecular conjugate addition of thiols to α,β-bisenones, mediated by lithium iodide, affords 1,2,3-trisubstituted cyclohexane derivatives as single diastereomers. thieme-connect.com Photocatalyzed [4+2] cycloadditions have also been employed to create functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivities. nih.gov While not a direct route to cyclohexanol, these methods highlight the advanced strategies available for controlling stereochemistry in six-membered rings.

Table 3: Examples of Stereoselective Synthesis of Cyclic Precursors

Ring System Method Catalyst / Key Reagent Stereoselectivity Reference
Cyclopentene Mizoroki-Heck Reaction Pd(OAc)₂, Pyridine >98:2 dr acs.org
Cyclopentene Diels-Alder / Fragmentation OsO₄ Stereocontrolled researchgate.net
Cyclohexane [4+2] Cycloaddition Photoredox Catalyst / Chiral Phosphoric Acid >20:1 dr, 75:25 to 85:15 er nih.gov
Cyclohexane Cascade Double Michael Reaction KOH / TBAB Complete Diastereoselectivity beilstein-journals.org
Cyclohexane Tandem Conjugate Addition LiI Single Diastereomer thieme-connect.com

Compound Index

Table 4: List of Mentioned Chemical Compounds

Compound Name
2-Cyclopentene-1-acetic acid
Acetic Acid
Arylidenemalonates
Benzyne
Cyclohexanol
Cyclohexanone
Cyclohexene
This compound
Dicyclohexylcarbodiimide (DCC)
Divinyl ketones
Ethyl Acetate
Methyl Acetate
Sulfuric Acid

Enantioselective and Diastereoselective Control in Cyclopentene Synthesis

Achieving stereochemical control is fundamental in modern organic synthesis, particularly for creating chiral molecules. The cyclopentene moiety in the target compound contains at least one stereocenter, necessitating the use of asymmetric synthesis techniques to produce a single enantiomer or diastereomer.

A primary strategy involves the use of chiral auxiliaries . These are stereogenic groups temporarily attached to a starting material to direct the stereochemical course of a reaction. wikipedia.org For instance, a chiral auxiliary, such as one derived from menthol (B31143) or trans-2-phenyl-1-cyclohexanol, can be condensed with a precursor to the cyclopentene ring. wikipedia.orgacs.org This creates a diastereomeric intermediate, allowing for stereoselective transformations. After the desired stereochemistry is set, the auxiliary is removed, yielding the enantiomerically enriched cyclopentene precursor. wikipedia.org

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of a chiral product. Several methods are prominent for synthesizing chiral cyclopentenes:

Palladium-Catalyzed Reactions : Asymmetric desymmetrization of meso-compounds, such as meso-cyclopent-2-ene-1,4-diols, using a palladium catalyst with a chiral ligand can produce chiral cyclopentene derivatives with high enantioselectivity. nih.govsigmaaldrich.comnih.gov

Rhodium-Catalyzed Reactions : Rhodium carbene-initiated domino sequences can construct highly functionalized cyclopentanes with multiple stereocenters in high yield and with excellent diastereo- and enantioselectivity. nih.gov

Organocatalysis : Chiral secondary amines can catalyze the enantioselective spirocyclization of starting materials to form cyclopentene derivatives, which can then be converted to the desired product. nih.govacs.org This method has proven effective in generating cyclopentenes with quaternary carbon centers with high enantiomeric excess. nih.govacs.org

These methods provide a powerful toolkit for chemists to selectively synthesize a specific stereoisomer of the cyclopentene core required for this compound.

Stereochemical Considerations in Cyclohexyl Ester Formation

The formation of the cyclohexyl ester from cyclopent-2-ene-1-acetic acid and cyclohexanol also requires stereochemical consideration, particularly if a chiral cyclohexanol is used. In a standard Fischer esterification, the reaction is catalyzed by an acid, and the mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol.

Crucially, in this mechanism, the C-O bond of the alcohol (cyclohexanol) is not broken. The oxygen atom of the alcohol acts as the nucleophile, and the hydrogen from its hydroxyl group is ultimately eliminated as water. As a result, the stereochemistry at the carbon atom bearing the hydroxyl group in cyclohexanol is retained in the final ester product. This is a critical consideration for the synthesis of a specific diastereomer of this compound when using an enantiomerically pure cyclohexanol.

Catalytic Approaches in Synthesis

Catalysis is central to the efficient synthesis of both the cyclopentene and ester functionalities of the target molecule. Transition metals, in particular, offer versatile and powerful routes.

Transition Metal Catalysis for Cyclopentene and Cyclohexyl Ester Formation

Transition metals are widely employed to facilitate the construction of both the cyclic alkene and the ester group.

For Cyclopentene Formation:

Palladium (Pd) is extensively used in carbon-carbon bond-forming reactions ideal for ring formation. acs.org Palladium-catalyzed reactions such as the Heck reaction, allylic alkylations, and the desymmetrization of meso-diols are powerful strategies for creating substituted cyclopentenes. nih.govacs.orgrsc.org For example, a palladium-catalyzed reaction between 4-cyclopentene-1,3-diol (B3190392) monoacetate and a Grignard reagent can proceed with retention of configuration to yield specific regioisomers. rsc.org

Rhodium (Rh) catalysts are effective in domino reactions that can rapidly build the cyclopentane core with a high degree of stereocontrol from acyclic precursors. nih.gov

For Cyclohexyl Ester Formation:

Ruthenium (Ru) complexes are highly effective catalysts for ester synthesis. They can catalyze the dehydrogenative coupling of alcohols and carboxylic acids, a process that forms the ester with the liberation of hydrogen gas (H₂). nih.gov Ruthenium pincer complexes, in particular, have been developed for the efficient hydrogenation of esters to alcohols and the reverse reaction, the dehydrogenative synthesis of esters from alcohols. nih.govacs.org Additionally, ruthenium catalysts can facilitate hydroesterification, where an alkene reacts with a formate (B1220265) to produce an ester. rsc.org

Reaction TypeMetal CatalystApplication in SynthesisRelevant Citations
Cyclopentene Formation
Asymmetric DesymmetrizationPalladium (Pd)Creates chiral cyclopentenes from meso-diols. nih.govsigmaaldrich.comnih.gov
Allylic SubstitutionPalladium (Pd)Functionalizes the cyclopentene ring. acs.orgrsc.org
Domino SequenceRhodium (Rh)Builds complex cyclopentane cores stereoselectively. nih.gov
Ester Formation
Dehydrogenative CouplingRuthenium (Ru)Couples an acid and an alcohol to form an ester. nih.gov
HydroesterificationRuthenium (Ru)Forms an ester from an alkene and a formate. rsc.org

Heterogeneous and Homogeneous Catalysis in Ester Synthesis

The synthesis of esters can be achieved using either homogeneous or heterogeneous catalysts, each with distinct advantages and disadvantages.

Homogeneous Catalysis involves a catalyst that is in the same phase as the reactants, typically a liquid. wikipedia.org Common homogeneous catalysts for esterification include mineral acids like sulfuric acid (H₂SO₄). ceon.rs These catalysts are highly effective, leading to high reaction rates and yields under relatively mild conditions. ceon.rsmdpi.com However, a significant drawback is the difficulty in separating the catalyst from the product mixture, which can lead to corrosion issues and require complex purification steps. mdpi.com

Heterogeneous Catalysis utilizes a catalyst in a different phase from the reactants, usually a solid catalyst in a liquid reaction mixture. rsc.orgrsc.org Examples include solid acid catalysts like ion-exchange resins (e.g., Amberlyst, Dowex), zeolites, and sulfonic acids grafted onto silica. mdpi.comacs.orgnih.gov The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture by simple filtration. mdpi.com This allows for catalyst recycling, reduces waste, and simplifies product purification, making the process more environmentally friendly and cost-effective. mdpi.comst-andrews.ac.uk While these catalysts are generally considered more sustainable, they can sometimes exhibit lower reaction rates compared to their homogeneous counterparts due to mass transfer limitations. ceon.rs

Catalyst TypeExamplesAdvantagesDisadvantagesRelevant Citations
Homogeneous Sulfuric Acid (H₂SO₄), Soluble Zn(II) saltsHigh reaction rates, high efficiencyDifficult to separate from product, potential for corrosion, complex purification wikipedia.orgceon.rsnih.govacs.org
Heterogeneous Ion-exchange resins (Amberlyst, Dowex), Zeolites, Sulfated ZirconiaEasy separation and recovery, reusable, non-corrosive, environmentally friendlyCan have lower reaction rates, potential for pore size limitations mdpi.comrsc.orgacs.orgnih.gov

Green Chemistry Principles in Synthetic Design

Modern synthetic chemistry emphasizes the importance of designing processes that are environmentally benign. This involves considering factors like atom economy and waste generation.

Atom Economy and Waste Minimization in Ester Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating what percentage of the mass of the reactants is incorporated into the desired final product. wikipedia.orgjocpr.com The goal is to design reactions that maximize the incorporation of starting materials into the product, thereby minimizing the generation of waste. acs.orgepa.gov

The percent atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound from cyclopent-2-ene-1-acetic acid and cyclohexanol, the reaction is: C₇H₁₀O₂ + C₆H₁₂O → C₁₃H₂₀O₂ + H₂O

Molecular Weight of Cyclopent-2-ene-1-acetic acid (C₇H₁₀O₂) ≈ 126.15 g/mol

Molecular Weight of Cyclohexanol (C₆H₁₂O) ≈ 100.16 g/mol

Molecular Weight of this compound (C₁₃H₂₀O₂) ≈ 208.30 g/mol

Molecular Weight of Water (H₂O) ≈ 18.02 g/mol

The atom economy for this direct esterification is: % AE = [208.30 / (126.15 + 100.16)] x 100 ≈ 92.0%

This high value indicates that the reaction is very atom-economical, with water being the only byproduct. This contrasts sharply with reactions that use stoichiometric reagents that are not incorporated into the final product, such as the Wittig reaction or syntheses requiring protecting groups, which often have low atom economies. wikipedia.orgprimescholars.com

To minimize waste, synthetic strategies should prioritize:

Catalytic Reagents : Using catalysts instead of stoichiometric reagents is a key green principle. epa.gov Catalysts are used in small amounts and can be recycled, drastically reducing waste compared to reagents used in a 1:1 ratio with the substrate. acs.org

Avoiding Derivatives : Processes that avoid the use of protecting groups or other temporary derivatives reduce the number of synthetic steps and the amount of waste generated. acs.org

Renewable Feedstocks : Utilizing starting materials derived from renewable sources, such as biomass, can further enhance the sustainability of a synthesis. atiner.gr

By applying these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible. labmanager.comsophim.com

Solvent-Free and One-Pot Reaction Methodologies

The development of solvent-free and one-pot reaction methodologies represents a significant step forward in the sustainable synthesis of esters like this compound. These methods reduce or eliminate the need for volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Furthermore, one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, improve efficiency by minimizing the need for intermediate purification steps, thereby saving time, energy, and resources.

While specific research on the solvent-free synthesis of this compound is limited, analogous solvent-free esterifications have been successfully demonstrated. For instance, mechanochemistry, which uses mechanical force to induce chemical reactions, has been employed for the solvent-free synthesis of various esters at room temperature. nih.gov This technique, often carried out in a ball mill, can lead to high yields in short reaction times without the need for bulk solvents. nih.gov The direct esterification of a carboxylic acid and an alcohol can be achieved under these conditions, suggesting a potential pathway for the reaction of (cyclopent-2-enyl)acetic acid with cyclohexanol.

Enzymatic catalysis, particularly with lipases, is another prominent solvent-free approach. researchgate.net Lipases are effective catalysts for esterification and can operate under mild conditions without the need for a solvent. researchgate.netnih.gov The reactants themselves can often serve as the reaction medium. The key parameters influencing the success of solvent-free enzymatic esterification include the molar ratio of the reactants, temperature, and enzyme loading. researchgate.net Studies on the synthesis of other esters have shown that high conversions can be achieved, and the enzyme can often be recycled and reused over multiple cycles, further enhancing the sustainability of the process. researchgate.net

One-pot syntheses often rely on catalysts that can facilitate multiple reaction steps sequentially. For the synthesis of cyclohexyl esters, a one-pot approach could involve the in-situ generation of the carboxylic acid followed by its esterification. More commonly, for esterification, a one-pot process would involve the reaction and subsequent work-up in the same vessel, often facilitated by a heterogeneous catalyst that can be easily removed at the end of the reaction.

Development and Application of Sustainable Catalysts

The use of sustainable catalysts is central to the green synthesis of this compound. These catalysts are typically characterized by high activity, selectivity, stability, and reusability, and are often derived from abundant and non-toxic materials. They offer a more environmentally benign alternative to traditional homogeneous acid catalysts like sulfuric acid, which are corrosive, difficult to separate from the reaction mixture, and generate significant waste. researchgate.net

Heterogeneous Acid Catalysts

Solid acid catalysts are a leading class of sustainable catalysts for esterification reactions. researchgate.net These materials, which include ion-exchange resins, zeolites, and sulfated metal oxides, possess acidic sites on their surface that can catalyze the esterification of carboxylic acids with alcohols. researchgate.netresearchgate.net Their primary advantage is the ease of separation from the reaction mixture by simple filtration, which allows for their reuse and simplifies product purification. researchgate.net

For the synthesis of cyclohexyl esters, various solid acid catalysts have been investigated. For example, in the synthesis of cyclohexyl acetate, catalysts like Amberlyst-15 have been shown to be effective. rsc.org The efficiency of these catalysts is influenced by factors such as their acid strength, pore size, and surface area. The mechanism of esterification over solid acid catalysts can proceed via either a Lewis acid or a Brønsted acid pathway. researchgate.net

Catalyst TypeExampleKey FeaturesPotential Application
Ion-Exchange Resin Amberlyst-15Macroporous structure, strong Brønsted acid sites. rsc.orgEsterification of (cyclopent-2-enyl)acetic acid with cyclohexanol.
Zeolite La-H-ZeoliteShape selectivity, tunable acidity (Brønsted and Lewis sites). researchgate.netDirect synthesis of cyclohexyl esters from various precursors.
Sulfated Metal Oxide Sulfated ZirconiaSuperacidic properties, high thermal stability.Esterification under more demanding conditions.

Enzymatic Catalysts

Lipases are enzymes that catalyze the hydrolysis of fats in biological systems, but they can also be effectively used to catalyze the reverse reaction, esterification, in non-aqueous environments. researchgate.netnih.gov The use of immobilized lipases is particularly advantageous as it allows for easy recovery and reuse of the biocatalyst, similar to heterogeneous acid catalysts. researchgate.net

The synthesis of esters using lipases is highly selective and occurs under mild temperature and pH conditions, which reduces energy consumption and the formation of byproducts. researchgate.net Solvent-free lipase-catalyzed synthesis of various flavor and fragrance esters has been extensively studied, demonstrating the potential for this technology in producing compounds like this compound. nih.gov The choice of lipase (B570770), reaction temperature, and substrate ratio are critical parameters for optimizing the reaction yield and rate. researchgate.net

CatalystReactantsReaction ConditionsYield/ConversionReusability
Immobilized Lipase Carboxylic Acid + AlcoholSolvent-free, 40-70°CHigh conversion rates reported for various esters. researchgate.netOften reusable for multiple cycles with minimal loss of activity. researchgate.netnih.gov
Heterogeneous Acid Catalyst Cyclohexene + Acetic Acid60-100°CEquilibrium conversion ≥68% for cyclohexyl acetate. rsc.orgGenerally good, dependent on catalyst stability.

The ongoing development of novel catalytic systems, including nanocatalysts and bifunctional catalysts, continues to expand the toolkit for sustainable ester synthesis. These advancements hold the promise of making the production of specialty chemicals like this compound more efficient and environmentally friendly.

Reaction Chemistry and Mechanistic Investigations

Hydrolysis Reaction Pathways

The ester group is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base, with each pathway proceeding through a distinct mechanism. jk-sci.com The reaction is fundamentally a nucleophilic acyl substitution. ucalgary.ca

The rate of ester hydrolysis is influenced by factors such as temperature, pH, and the steric and electronic properties of the ester's constituent parts. ias.ac.in In the case of Cyclohexyl cyclopent-2-ene-1-acetate, both the cyclohexyl group and the cyclopentenyl-acetyl group affect the reaction kinetics. Generally, ester hydrolysis follows second-order kinetics, being first-order with respect to both the ester and the catalyst (H⁺ or OH⁻). chemrxiv.org Under conditions where the catalyst is in large excess, the reaction can be treated as pseudo-first-order. chemrxiv.org

The activation energy for the hydrolysis of similar esters, such as cyclohexyl acetate (B1210297), has been studied, providing insight into the energy barriers of the reaction. For instance, the catalytic hydrolysis of cyclohexyl acetate over an ion-exchange resin catalyst was found to have an activation energy of 60.94 kJ/mol. academax.com The steric bulk of the cyclohexyl group can influence the rate of nucleophilic attack at the carbonyl carbon. chemrxiv.org While specific kinetic data for this compound is not widely published, a representative table can be constructed based on general principles of ester hydrolysis.

Table 1: Representative Kinetic Parameters for the Hydrolysis of this compound This table presents hypothetical data based on typical values for similar cyclic esters to illustrate kinetic principles.

ConditionCatalystRate LawRate Constant (k) at 30°C (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)
AcidicH₂SO₄Rate = k[Ester][H⁺]~1.5 x 10⁻⁴~60-70
Basic (Saponification)NaOHRate = k[Ester][OH⁻]~0.02~45-55

The rate of alkaline hydrolysis is typically faster than acid-catalyzed hydrolysis due to the strong nucleophilicity of the hydroxide (B78521) ion compared to neutral water. ias.ac.inchemrxiv.org

The mechanisms for acid- and base-catalyzed ester hydrolysis are well-established and involve the formation of a tetrahedral intermediate. ucalgary.ca

Acid-Catalyzed Hydrolysis (A_AC_2 Mechanism): This mechanism is the reverse of Fischer esterification. chemistrysteps.com

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (like H₃O⁺), which activates the carbonyl group and makes it more electrophilic. ucalgary.cayoutube.com

Nucleophilic Attack: A water molecule, acting as a weak nucleophile, attacks the electrophilic carbonyl carbon. This breaks the C=O π bond and forms a tetrahedral intermediate. ucalgary.ca

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the oxygen atoms of the original alkoxy group (-O-cyclohexyl). This converts the alkoxy group into a good leaving group (cyclohexanol). youtube.com

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the protonated leaving group (cyclohexanol). ucalgary.ca

Deprotonation: The protonated carbonyl group of the resulting carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final carboxylic acid product (cyclopent-2-ene-1-acetic acid). youtube.com

Base-Promoted Hydrolysis (B_AC_2 Mechanism - Saponification): This reaction is technically base-promoted rather than catalyzed because the hydroxide ion is consumed and not regenerated. youtube.com

Nucleophilic Attack: The strong hydroxide nucleophile directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral alkoxide intermediate. jk-sci.comucalgary.ca

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the cyclohexoxide ion as the leaving group. ucalgary.ca

In both mechanisms, the cleavage occurs at the acyl-oxygen bond (the bond between the carbonyl carbon and the cyclohexyl oxygen), a fact confirmed by isotopic labeling studies on other esters. ucalgary.ca

Oxidation Reactions of Cyclopentene (B43876) and Cyclohexyl Systems

The cyclopentene ring in this compound is susceptible to oxidation, particularly at the allylic positions, which are the C-H bonds adjacent to the double bond. researchgate.net These reactions can be used to introduce new functional groups.

Selective oxidation aims to modify one part of the molecule while leaving others intact. For this compound, a key transformation is the allylic oxidation of the cyclopentene ring without affecting the double bond or the ester functionality.

Kharasch-Sosnovsky Reaction: This method utilizes a copper catalyst, often Cu(I) or Cu(II) salts, with a peroxy ester like tert-butyl peroxybenzoate. It facilitates the introduction of a benzoate (B1203000) group at an allylic position. This strategy is effective for the allylic C–H bond oxidation of various cyclic olefins. researchgate.net

Palladium-Catalyzed Oxidation: Palladium(II) catalysts, often in conjunction with a sulfoxide (B87167) ligand, can be used to directly couple carboxylic acids with terminal olefins to form allylic esters. nih.gov While the cyclopentene is an internal olefin, related palladium systems can achieve allylic oxidation. For example, Pd(II)-catalyzed systems using molecular oxygen as the oxidant can perform oxidative cyclizations of alcohols onto olefins, indicating the capability of Pd(II) to activate C-H bonds in this context. nih.gov

Chromium Reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) or other Cr(VI) compounds are classic choices for allylic oxidation, often leading to the formation of α,β-unsaturated ketones (enones). iomcworld.com This would convert the cyclopentene moiety into a cyclopentenone structure. The mechanism typically involves radical intermediates. iomcworld.com

Table 2: Selected Methodologies for Allylic Oxidation

Reagent/Catalyst SystemOxidantTypical ProductComments
Cu(I) salt / Ligandt-Butyl perbenzoateAllylic EsterClassic Kharasch-Sosnovsky reaction. researchgate.net
Pd(TFA)₂ / PyridineO₂Dihydrofuran derivativeProceeds via oxidative cyclization. nih.gov
CrO₃ / Pyridine-α,β-Unsaturated KetoneClassic method for forming enones. iomcworld.com
SeO₂-Allylic AlcoholThe Riley oxidation, useful for introducing a hydroxyl group.

Oxidative Cyclization Mechanisms

Oxidative cyclization involves the formation of a new ring through an oxidation process. nih.gov For a molecule like this compound, this could theoretically be induced by intramolecular attack of the ester's oxygen onto the double bond, facilitated by an oxidizing agent. Palladium-catalyzed oxidative cyclizations are particularly relevant. nih.govthieme-connect.de

A general mechanism for Pd(II)-catalyzed oxidative cyclization involves:

Coordination: The palladium(II) catalyst coordinates to the cyclopentene double bond.

Oxypalladation: An intramolecular nucleophilic attack by one of the ester's oxygen atoms onto the coordinated double bond occurs. This forms a new C-O bond and a C-Pd sigma bond, creating a new heterocyclic ring. The stereochemistry of this step can be either syn or anti depending on the substrate and ligands. nih.gov

β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, regenerating the double bond in a new position and forming a palladium-hydride species.

Reductive Elimination/Oxidation: The Pd(0) or Pd(II)-H species is re-oxidized back to the active Pd(II) state by a stoichiometric oxidant (such as O₂, Cu(II), or benzoquinone), allowing the catalytic cycle to continue. nih.gov

Radical-based oxidative cyclizations are also possible, where a radical is generated elsewhere in the molecule, which then adds to the double bond to initiate cyclization. nih.gov

Derivatization and Functionalization Strategies

The chemical structure of this compound offers multiple sites for derivatization and functionalization, allowing for the synthesis of a wide range of new chemical entities.

Transformations at the Cyclopentene Ring

The cyclopentene ring is a versatile platform for a variety of chemical transformations beyond simple hydrogenation. The double bond can undergo a range of addition reactions, and the allylic positions are reactive towards substitution.

One important class of reactions is the epoxidation of the double bond, which can be achieved using peroxy acids like m-chloroperoxybenzoic acid (mCPBA). This would yield the corresponding cyclohexyl (epoxycyclopentyl)acetate. The resulting epoxide is a valuable intermediate that can be opened by various nucleophiles to introduce a wide array of functional groups.

The double bond can also participate in cycloaddition reactions. For example, a Diels-Alder reaction with a suitable diene could be envisioned, although the reactivity of the cyclopentene double bond as a dienophile would depend on the specific reaction conditions and the nature of the diene.

Furthermore, the allylic positions of the cyclopentene ring are susceptible to radical substitution. For instance, bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator would likely lead to the introduction of a bromine atom at a position allylic to the double bond. quora.com This allylic bromide could then serve as a handle for further functionalization through nucleophilic substitution reactions.

Recent advances in catalysis have also enabled more complex transformations. For example, cascade reactions involving the functionalization of cyclopentene derivatives have been developed for the synthesis of complex spiro-cyclopentene-oxindole skeletons. acs.orgacs.org These methods often employ dual-activation catalysis to achieve high diastereoselectivity. acs.orgacs.org

Modifications of the Cyclohexyl Moiety

The cyclohexyl ring in this compound is a saturated carbocycle and is generally less reactive than the cyclopentene ring. However, it can still be a site for functionalization, primarily through C-H activation strategies.

Palladium-catalyzed C-H arylation has been demonstrated on cyclohexane (B81311) carboxylic acids, a related substrate class. nih.gov This type of reaction allows for the direct formation of a carbon-carbon bond between the cyclohexyl ring and an aryl group, offering a powerful tool for structural modification. nih.gov Such transformations typically require a directing group, and in the case of this compound, the ester group could potentially play this role, although its effectiveness would need to be experimentally verified.

Another potential avenue for functionalization is through radical-based reactions. For instance, under certain conditions, it might be possible to achieve site-selective C-H functionalization of the cyclohexyl ring. While direct examples on this specific substrate are lacking, the broader field of C-H functionalization is rapidly advancing and offers potential strategies for the modification of the cyclohexyl moiety.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for determining the precise arrangement of atoms in an organic molecule. Through a combination of one-dimensional and multi-dimensional experiments, a complete picture of the Cyclohexyl cyclopent-2-ene-1-acetate structure can be assembled.

High-Resolution 1D NMR Techniques (¹H, ¹³C) for Structural Assignment

The analysis of the ¹H and ¹³C NMR spectra provides the initial and most direct evidence for the structure of this compound. These spectra reveal the chemical environment and number of different types of hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the cyclohexyl ring, the cyclopentenyl ring, and the acetate (B1210297) linker. The olefinic protons on the cyclopentene (B43876) ring (at C2 and C3) would appear in the downfield region, typically between 5.5 and 6.0 ppm. The proton on the carbon bearing the ester oxygen in the cyclohexyl moiety would also be shifted downfield, likely appearing around 4.7 ppm. The remaining aliphatic protons of both the cyclohexyl and cyclopentenyl rings would produce a complex series of signals in the upfield region, generally between 1.0 and 2.8 ppm.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom. The carbonyl carbon of the ester group is the most deshielded, with a characteristic chemical shift in the range of 170-175 ppm. The olefinic carbons of the cyclopentene ring would resonate around 130-140 ppm. The carbon atom of the cyclohexyl ring attached to the oxygen (C-O) would appear at approximately 70-75 ppm. The remaining sp³ hybridized carbons of the cyclohexyl and cyclopentenyl rings would have signals in the 20-40 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~171
Olefinic (C=C)~5.7~130
Cyclohexyl (CH-O)~4.7~73
Acetate (CH₂)~2.5~41
Allylic (CH)~3.1~39
Cyclopentenyl (CH₂)~2.3, ~1.6~32, ~30
Cyclohexyl (CH₂)~1.2-1.8~23-34

Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.

2D NMR Experiments for Connectivity and Proximity Elucidation (e.g., COSY, HSQC, HMBC)

To definitively assign the signals from 1D NMR and establish the bonding framework, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would show correlations between the olefinic protons on the cyclopentene ring and the adjacent allylic protons. It would also map out the spin systems within the cyclohexyl and cyclopentenyl rings, confirming the connectivity of the protons in each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon atom that has protons bonded to it. For instance, the proton signal around 4.7 ppm would show a cross-peak to the carbon signal around 73 ppm, confirming this as the C-H group of the cyclohexyl ester.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). Crucially, it would show a correlation between the protons of the acetate CH₂ group (~2.5 ppm) and the carbonyl carbon (~171 ppm), as well as the allylic carbon of the cyclopentene ring. It would also show a key correlation between the cyclohexyl proton at the ester linkage (~4.7 ppm) and the ester carbonyl carbon, confirming the ester connection between the two cyclic moieties.

Application of Specialized NMR Methods for Conformational Analysis (e.g., NOE, DOSY, RDC)

While COSY, HSQC, and HMBC establish the constitution of the molecule, other NMR techniques can provide insight into its three-dimensional shape and dynamics.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments, such as NOESY or ROESY, identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is critical for determining the relative stereochemistry and preferred conformation of the molecule. For example, NOE correlations could help define the spatial relationship between the cyclopentenyl and cyclohexyl rings.

DOSY (Diffusion-Ordered Spectroscopy): This technique separates the NMR signals of different molecules in a mixture based on their diffusion rates. For a purified sample of this compound, DOSY would show all proton signals aligning at the same diffusion coefficient, confirming that all observed signals belong to a single molecular entity.

RDC (Residual Dipolar Coupling): RDC measurements, often requiring the use of an alignment medium, provide information about the orientation of specific bonds relative to the magnetic field. This can yield highly precise data on bond angles and the long-range order of the molecular structure, offering a detailed conformational picture.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. libretexts.org

For this compound (C₁₃H₂₀O₂), the molecular weight is 208.30 g/mol . orgsyn.org A high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at m/z ≈ 208.1463, confirming the elemental composition. Predicted data for various adducts, such as [M+H]⁺ at m/z 209.15361 and [M+Na]⁺ at m/z 231.13555, can also be used for confirmation. uni.lu

The fragmentation pattern in electron ionization (EI) mass spectrometry offers further structural proof. The molecular ion is energetically unstable and can break apart into smaller, characteristic fragments. chemguide.co.uk Common fragmentation pathways for esters include:

Loss of the alkoxy group: Cleavage of the C-O bond results in the loss of the cyclohexoxy radical, leading to the formation of a cyclopentenylacetyl cation ([C₇H₉O]⁺) at m/z 125.

Loss of the cycloalkene: Cleavage can result in the loss of the cyclopentenylacetic acid moiety, with the charge retained by the cyclohexyl group, leading to a cyclohexyl cation ([C₆H₁₁]⁺) at m/z 83.

McLafferty Rearrangement: This characteristic rearrangement for esters involves the transfer of a gamma-hydrogen. In this case, a hydrogen from the cyclohexyl ring can be transferred to the carbonyl oxygen, leading to the elimination of cyclohexene (B86901) (mass 82) and the formation of a charged enol fragment at m/z 126.

Loss of ethene from the cyclopentene ring: The cyclopentene ring itself can fragment, for example by losing ethene (mass 28). massbank.eu

Table 2: Potential Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment IonDescription
208[C₁₃H₂₀O₂]⁺Molecular Ion (M⁺)
126[C₇H₁₀O₂]⁺Result of McLafferty rearrangement (loss of cyclohexene)
125[C₇H₉O]⁺Acylium ion (loss of •OC₆H₁₁)
83[C₆H₁₁]⁺Cyclohexyl cation
81[C₆H₉]⁺Cyclopentenyl cation
67[C₅H₇]⁺Common fragment from cyclopentene ring

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. It is an excellent tool for identifying the functional groups present in a molecule. nih.gov

The IR spectrum of this compound would be dominated by several key absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group would be prominent in the region of 1735-1750 cm⁻¹. nih.gov

C=C Stretch: A medium-intensity band corresponding to the carbon-carbon double bond in the cyclopentene ring would appear around 1640-1680 cm⁻¹.

C-O Stretch: A strong band, or pair of bands, for the ester C-O single bonds would be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹. nih.gov

=C-H Stretch: The stretching vibration of the hydrogens attached to the double bond would appear at a frequency just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).

-C-H Stretch: The stretching vibrations for the numerous sp³-hybridized C-H bonds in the cyclohexyl and cyclopentenyl rings would result in strong absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). chemicalbook.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)Intensity
Ester (C=O)Stretch1735 - 1750Strong, Sharp
Alkene (C=C)Stretch1640 - 1680Medium
Ester (C-O)Stretch1000 - 1300Strong
Alkene (=C-H)Stretch3000 - 3100Medium
Alkane (-C-H)Stretch2850 - 2960Strong

The UV-Vis spectrum is determined by electronic transitions within the molecule. The primary chromophore in this compound is the isolated C=C double bond. Non-conjugated alkenes typically exhibit a weak absorption (π → π* transition) in the far UV region, around 190-200 nm, which may be difficult to observe with standard laboratory spectrophotometers. rsc.org The carbonyl group of the ester has a weak n → π* transition at a longer wavelength, but its absorbance is generally very low. Therefore, the compound is not expected to be a strong absorber in the standard UV-Vis range (200-800 nm).

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal analytical technique for the structural elucidation of organic compounds, particularly for identifying and characterizing chromophoric systems. In the case of this compound, UV-Vis spectroscopy provides critical insights into the conjugated π-electron system present within the molecule. The absorption of UV or visible light by a molecule induces the transition of electrons from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur, and their intensities, are directly related to the molecule's electronic structure.

The primary chromophore in this compound is the α,β-unsaturated ester moiety. This system consists of a carbon-carbon double bond (C=C) in conjugation with the carbonyl group (C=O) of the ester. This conjugation significantly influences the electronic transitions, primarily the π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. pharmaxchange.infolibretexts.org The delocalization of π-electrons across the conjugated system decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This reduction in the energy gap results in the absorption of light at longer wavelengths (a bathochromic shift) and typically with increased intensity (a hyperchromic shift) compared to isolated chromophores. matanginicollege.ac.inyoutube.com

The most intense electronic transition observed in the UV spectrum of this compound is the π → π* transition, which is associated with the conjugated system. A much weaker n → π* transition, arising from the excitation of a non-bonding electron from one of the oxygen atoms of the carbonyl group, is also expected. libretexts.orgmasterorganicchemistry.com The intensity of the n → π* transition is typically low, with molar absorptivity (ε) values often less than 100 L·mol⁻¹·cm⁻¹. libretexts.org

The expected wavelength of maximum absorption (λmax) for the principal π → π* transition can be estimated using the Woodward-Fieser rules for α,β-unsaturated carbonyl compounds. pharmaxchange.infomatanginicollege.ac.in For an α,β-unsaturated ester within a five-membered ring, the calculation is as follows:

Base Value: The base value for a five-membered α,β-unsaturated cyclic ketone (a close structural analog to the cyclopent-2-enyl system) is 202 nm. matanginicollege.ac.inamrita.edu While the base value for an acyclic α,β-unsaturated ester is 195 nm, the cyclic nature of the chromophore in a five-membered ring has a more dominant effect. pharmaxchange.infoamrita.edu

Substituent Effects: The cyclopent-2-ene ring has two alkyl substituents (ring residues) at the β-position relative to the carbonyl group. Each β-substituent contributes an increment of +12 nm. pharmaxchange.infoamrita.edu

Exocyclic Double Bond: The double bond is exocyclic to the cyclohexyl ring, which would typically add +5 nm. However, in this context, the primary chromophore is the enoate system, and this rule is more rigorously applied to conjugated dienes.

Based on these rules, a predicted λmax for the π → π* transition can be calculated. The presence of the cyclohexyl group, while not directly part of the chromophore, can have minor solvatochromic-like effects but is not accounted for in the primary Woodward-Fieser calculation.

The following table summarizes the anticipated electronic spectroscopic data for this compound based on established principles and data from analogous compounds.

Spectroscopic ParameterTransition TypePredicted Wavelength (λmax)Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Primary Absorption Bandπ → π~226 nm> 10,000
Secondary Absorption Bandn → π~300-320 nm< 100

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reaction mechanisms.

DFT calculations can elucidate the electronic characteristics of "Cyclohexyl cyclopent-2-ene-1-acetate," offering predictions about its reactivity. The electronic properties of this molecule are influenced by its constituent parts: the cyclohexyl ring, the cyclopentene (B43876) ring, and the acetate (B1210297) group.

The reactivity of α,β-unsaturated esters, a class of compounds to which "this compound" belongs, has been studied using global and local reactivity descriptors derived from Conceptual Density Functional Theory. chemrxiv.org These descriptors, such as chemical potential, hardness, and the Fukui function, help in understanding the molecule's susceptibility to nucleophilic or electrophilic attack. chemrxiv.orgresearchgate.net For α,β-unsaturated compounds, there are multiple potential reactive sites, including the carbonyl carbon and the β-carbon of the cyclopentene ring. chemrxiv.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. chemrxiv.org For "this compound," the distribution and energies of these frontier orbitals would be determined by the interplay of the electron-withdrawing ester group and the hydrocarbon rings. The presence of the double bond in the cyclopentene ring introduces a π-system that significantly influences the electronic landscape.

DFT calculations can also generate electrostatic potential maps, which visualize the charge distribution and highlight electron-rich and electron-poor regions of the molecule, further indicating likely sites for chemical reactions. researchgate.net

Table 1: Key Electronic Properties from DFT Calculations (Illustrative)

PropertyDescriptionPredicted Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital; related to the ability to donate electrons.The π-bond of the cyclopentene ring and the lone pairs on the ester's oxygen atoms are likely major contributors.
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.The π* antibonding orbital of the carbonyl group and the C=C double bond are expected to be the primary locations.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; a smaller gap generally implies higher reactivity.The presence of the unsaturated ester functionality is expected to result in a moderate energy gap.
Global Electrophilicity Index (ω) A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.This index would quantify the overall electrophilic nature of the molecule. nih.gov
Fukui Functions (f(r)) Describe the change in electron density at a given point when the number of electrons in the system changes, identifying local reactive sites.These functions would help distinguish the reactivity of the carbonyl carbon versus the β-carbon of the cyclopentene ring towards nucleophilic attack. chemrxiv.org

This table is illustrative and represents the types of data that would be generated from specific DFT calculations on the molecule.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of reaction energetics. The synthesis of "this compound" would likely involve the esterification of cyclopent-2-ene-1-acetic acid with cyclohexanol (B46403), or a related transesterification reaction.

Computational studies on esterification reactions, such as the Fischer esterification, have detailed the mechanistic steps, which typically involve protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water. masterorganicchemistry.com DFT can be used to calculate the activation energies for each step of this process. researchgate.netacs.org For the formation of "this compound," a computational model could compare different catalytic conditions and predict the most efficient pathway. sciforum.net

The reaction energetics, including the enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of the reaction, can be computed to determine the spontaneity and equilibrium position of the synthesis. acs.org For instance, studies on the esterification of maleic anhydride (B1165640) have shown that computational models can predict product formation based on the energy differences between intermediates and products. sciforum.net Similarly, the thermodynamics of the synthesis of related cyclic esters have been successfully modeled. acs.org

Table 2: Illustrative Reaction Energetics for the Formation of this compound via Esterification

Thermodynamic ParameterCalculated Value (Illustrative)Significance
Activation Energy (Ea) e.g., 15-25 kcal/molThe energy barrier that must be overcome for the reaction to occur. A lower value indicates a faster reaction.
Enthalpy of Reaction (ΔH) e.g., -5 to -10 kcal/molIndicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). Esterification is typically exothermic.
Gibbs Free Energy of Reaction (ΔG) e.g., -2 to -5 kcal/molDetermines the spontaneity of the reaction at a given temperature. A negative value indicates a spontaneous process.
Equilibrium Constant (Keq) e.g., > 1Indicates the ratio of products to reactants at equilibrium. A value greater than 1 favors product formation.

This table provides hypothetical data to illustrate the outputs of a transition state and reaction energetics analysis.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational changes, intermolecular interactions, and other dynamic properties.

"this compound" possesses considerable conformational flexibility due to the non-planar nature of both the cyclohexyl and cyclopentene rings. The cyclohexyl ring is well-known to exist predominantly in a chair conformation, which can undergo a "ring flip" to an alternative chair form, passing through higher-energy twist-boat and boat conformations. aip.orgnih.gov MD simulations can be used to study the kinetics and thermodynamics of this ring inversion. For substituted cyclohexanes, the substituent (in this case, the cyclopent-2-ene-1-acetate group) will have a preference for either an axial or equatorial position, and MD simulations can quantify this preference. sapub.org

In a condensed phase (liquid or solid), molecules of "this compound" will interact with each other through various non-covalent forces. MD simulations are ideal for studying these intermolecular interactions. As an ester, the molecule is polar due to the C=O and C-O bonds, leading to dipole-dipole interactions. libretexts.orgscienceready.com.au Additionally, van der Waals forces (specifically, London dispersion forces) will be significant, particularly due to the large non-polar hydrocarbon portions of the molecule. libretexts.orguj.ac.za

MD simulations can be used to calculate properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance, providing insight into the local molecular packing. In simulations with a solvent, the interactions between the ester and the solvent molecules can be analyzed. Although esters cannot act as hydrogen bond donors, the oxygen atoms of the carbonyl and ether linkages can act as hydrogen bond acceptors, allowing them to form hydrogen bonds with protic solvents like water or alcohols. libretexts.orguj.ac.za In non-polar solvents, interactions would be dominated by dispersion forces. uj.ac.za The strength and nature of these intermolecular interactions govern the physical properties of the substance, such as its boiling point and solubility.

Many important molecular processes, such as large conformational changes or binding events, occur on timescales that are too long to be captured by standard MD simulations. To overcome this limitation, various enhanced sampling techniques have been developed. nih.govnih.gov

For "this compound," the ring flip of the cyclohexyl group is a classic example of a rare event that can be accelerated using these methods. Techniques that could be applied include:

Umbrella Sampling: This method is used to calculate the potential of mean force (PMF) along a specific reaction coordinate, such as the dihedral angle that defines the chair-to-boat interconversion of the cyclohexane (B81311) ring. The system is simulated in a series of "windows" along this coordinate, with a biasing potential applied in each window to ensure adequate sampling. uni-freiburg.demdpi.com

Metadynamics: In this technique, a history-dependent bias potential is added to the system's potential energy surface, discouraging the system from revisiting previously explored conformations and accelerating the exploration of new ones.

Simulated Annealing and Replica Exchange Molecular Dynamics (REMD): These methods use temperature to overcome energy barriers. In REMD, multiple simulations of the system are run in parallel at different temperatures, with periodic attempts to exchange the coordinates between simulations at different temperatures. This allows the high-temperature simulations to more easily cross energy barriers, and these favorable changes can then be propagated to the lower-temperature simulations. nih.gov

By applying these advanced techniques, a more complete picture of the conformational landscape and dynamic processes of "this compound" can be achieved.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful framework for studying chemical reactions in large, complex systems like an enzyme active site. acs.orgwordpress.com This approach partitions the system into a chemically active region, treated with high-accuracy quantum mechanics (QM), and a surrounding environment, treated with computationally efficient molecular mechanics (MM). acs.orgwordpress.com For this compound, a QM/MM study could elucidate the mechanism of its enzyme-catalyzed hydrolysis, a common reaction for esters.

In a hypothetical study of this ester undergoing hydrolysis by a lipase (B570770) or esterase, the QM/MM partitioning would be crucial. acs.orgresearchgate.net The QM region would typically include the ester functional group of this compound and the key amino acid residues of the enzyme's active site directly involved in the reaction, such as the catalytic triad (B1167595) (e.g., Serine, Histidine, Aspartate) and the oxyanion hole residues. researchgate.netnih.govbakerlab.org The remainder of the protein, the solvent molecules (water), and the non-reacting parts of the substrate (the cyclohexyl and cyclopentenyl rings) would be treated using an MM force field. acs.orgwordpress.com

This hybrid approach allows for the accurate modeling of bond-breaking and bond-forming events within the QM region while still accounting for the steric and electrostatic influence of the entire protein environment. nih.govbioexcel.eu By calculating the potential energy surface along the reaction coordinate, researchers can identify transition states, intermediates, and determine the activation energy barriers for the catalytic process. acs.orgnih.govyoutube.com

Table 1: Hypothetical QM/MM Partitioning for the Enzymatic Hydrolysis of this compound

Below is a representative, interactive table detailing the components of a hypothetical QM/MM simulation setup.

ComponentRegionRationaleRepresentative Atoms/Residues
Substrate Ester Group QMThe site of chemical transformation (bond cleavage).Carbonyl carbon, carbonyl oxygen, ester oxygen, alpha-carbon.
Catalytic Triad QMResidues directly participating in catalysis.Serine (nucleophile), Histidine (general base), Aspartate (stabilizer).
Oxyanion Hole QMStabilizes the tetrahedral intermediate.Backbone amides of specific enzyme residues.
Substrate Rings MMProvides steric and electrostatic context without direct involvement in reaction.Cyclohexyl and cyclopent-2-ene ring atoms.
Enzyme Body MMForms the structural scaffold and influences the active site environment.All other protein residues.
Solvent MMRepresents the aqueous biological environment.Water molecules (e.g., TIP3P model).

Molecular Mechanics and Force Field Development

This compound is a flexible molecule possessing multiple sources of conformational isomerism: the chair, boat, and twist-boat conformations of the cyclohexane ring; the envelope and half-chair conformations of the cyclopent-2-ene ring; and rotation around several single bonds, most notably the C-O bond of the ester group. uci.edu Identifying the global minimum energy structure and the ensemble of low-energy conformers is critical for understanding its interactions with biological targets or its behavior in solution. uci.edunih.gov

A conformational search using molecular mechanics is the method of choice for exploring the potential energy surface of such a flexible molecule. uci.educonflex.networldscientific.com Algorithms like Monte Carlo or systematic grid searches can be employed to generate a wide range of possible structures by rotating torsion angles and sampling ring puckers. uci.edunih.gov Each generated conformation is then subjected to energy minimization using a classical potential, or force field, to find the nearest local energy minimum. uci.edu

The relative energies of these minimized structures are then compared to determine their populations according to a Boltzmann distribution. uci.edu For this compound, the analysis would likely reveal a preference for the cyclohexane ring to be in a chair conformation with the bulky cyclopentenylacetate group in an equatorial position to minimize steric hindrance. uci.edu The cyclopent-2-ene ring has a more subtle energy landscape, but specific puckerings will be favored.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

This interactive table presents plausible relative energy values that could be obtained from a molecular mechanics conformational analysis.

Conformer DescriptionCyclohexane RingCyclopentenylacetate GroupHypothetical Relative Energy (kcal/mol)
1ChairEquatorial0.00 (Global Minimum)
2ChairAxial5.5
3Twist-BoatEquatorial6.0
4BoatEquatorial7.2
5Chair (Alternate Pucker)Equatorial0.8

Standard molecular mechanics force fields like AMBER, CHARMM, or OPLS are composed of transferable parameters derived from experimental data and quantum mechanical calculations on small, common molecules. researchgate.netuiuc.edu However, for a novel or uncommon structure like this compound, it is likely that some parameters, particularly for the dihedral angles connecting the different fragments of the molecule, are not present in the standard force field libraries. uiuc.edumdpi.com

Therefore, a crucial step before performing reliable simulations is the development and validation of specific parameters for the molecule. The General Amber Force Field (GAFF) provides a framework for generating parameters for any organic molecule. researchgate.netambermd.org The process typically involves:

Defining Atom Types: Assigning appropriate atom types from the GAFF library to each atom in the molecule. ambermd.org

Calculating Partial Charges: Using a quantum mechanical method (e.g., HF/6-31G*) combined with a procedure like Restrained Electrostatic Potential (RESP) fitting to obtain accurate atomic partial charges. ambermd.orgrsc.org

Parameterizing Missing Terms: Identifying missing bond, angle, and especially dihedral parameters. New dihedral parameters are derived by performing QM scans of the potential energy surface as a function of the torsion angle of interest on a molecular fragment. The resulting energy profile is then fitted to the MM torsional energy function to obtain the force constants and phase angles. nih.govnih.gov

For this compound, new dihedral parameters would likely be required for the torsion angles around the ester linkage and the bond connecting the cyclopentene ring to the acetate group.

Table 3: Hypothetical Dihedral Angle Parameters Requiring Customization for this compound

This interactive table illustrates the type of new parameters that might be developed for a GAFF-compatible force field. The values are illustrative.

Dihedral Angle (Atom Types)QM Calculation LevelFitting TargetHypothetical Vn (kcal/mol)Multiplicity (n)Phase (γ, degrees)
Csp3-Csp2-C(=O)-OesterMP2/6-31GTorsional Energy Profile1.52180.0
Csp2-C(=O)-Oester-Csp3MP2/6-31GTorsional Energy Profile2.12180.0
C(=O)-Oester-Csp3-Csp3MP2/6-31GTorsional Energy Profile0.830.0
Csp3-Csp3-Csp2=Csp2MP2/6-31GTorsional Energy Profile0.22180.0

Biocatalysis and Biosynthesis

Enzymatic Transformations of Cyclopentene (B43876) and Cyclohexyl Esters

Enzymes, especially lipases, are widely utilized for their ability to catalyze reactions with high chemo-, regio-, and enantioselectivity under mild conditions. akjournals.com These properties make them ideal for the synthesis and resolution of chiral esters like Cyclohexyl cyclopent-2-ene-1-acetate.

Kinetic Resolution via Enzymatic Hydrolysis

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. In the context of esters, lipases are commonly employed to selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester and the produced alcohol, both in high enantiomeric purity.

While specific studies on the kinetic resolution of this compound are not prevalent, the principles can be understood from research on structurally similar compounds. For instance, the lipase-catalyzed kinetic resolution of racemic 1-(2-hydroxycyclohexyl)indoles involves the acylation of the alcohol with vinyl acetate (B1210297). akjournals.comresearchgate.net This process yields highly enantioenriched indole-substituted cyclohexanols and their corresponding cyclohexyl acetates. researchgate.net Lipases such as those from Candida antarctica (CALB) and Pseudomonas fluorescens have demonstrated high enantioselectivity in these transformations. d-nb.info

The effectiveness of the resolution is often quantified by the enantiomeric ratio (E), where a higher E value indicates better separation. An E value above 15 is generally considered practical for the separation of enantiomers. d-nb.info The enzymatic hydrolysis of various cyclic esters, including those with cyclopentene and cyclohexane (B81311) moieties, has been successfully achieved, indicating the potential for applying this methodology to this compound. researchgate.netd-nb.info

Table 1: Representative Data on Lipase-Catalyzed Kinetic Resolution of Cyclic Esters This table presents illustrative data from studies on analogous compounds to demonstrate the principle of enzymatic kinetic resolution.

SubstrateEnzymeReaction TypeEnantiomeric Excess (ee) of ProductEnantiomeric Ratio (E)Reference
(±)-trans-1-(2-Hydroxycyclohexyl)indole AcetateCandida antarctica Lipase (B570770) B (CALB)Acylation>99%>200 akjournals.comresearchgate.net
(±)-Aromatic Morita-Baylis-Hillman AcetatesPseudomonas fluorescens LipaseHydrolysis92%53 d-nb.info
(±)-Aromatic Morita-Baylis-Hillman ButyratesNovozym 435 (Immobilized CALB)Hydrolysis>99%>200 d-nb.info

Biocatalyst Development and Optimization for Ester Synthesis

The synthesis of esters through biocatalysis, particularly using lipases, is a well-established and green alternative to chemical methods. mdpi.comnih.gov This approach is widely used in the production of flavor and fragrance esters, including various acetate esters. ijeat.orgresearchgate.net The enzymatic synthesis of this compound can be envisioned through the esterification of cyclopent-2-ene-1-acetic acid with cyclohexanol (B46403), or the transesterification of an alkyl cyclopent-2-ene-1-acetate with cyclohexanol.

The development and optimization of biocatalysts are crucial for achieving high conversion yields and reaction rates. Key parameters that are often optimized include the choice of enzyme, enzyme immobilization, reaction medium (e.g., use of organic solvents or solvent-free systems), temperature, substrate molar ratio, and water content. mdpi.commdpi.com For instance, immobilized lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), are frequently used due to their high stability and reusability. mdpi.com

Continuous-flow systems offer further advantages for biocatalytic processes, allowing for better control over reaction conditions, easier product isolation, and improved process efficiency. mdpi.com The synthesis of fragrance esters like 4-(tert-butyl)cyclohexyl acetate has been successfully demonstrated in continuous-flow setups, highlighting the potential for industrial-scale biocatalytic production. mdpi.com

Table 2: Factors Influencing Enzymatic Ester Synthesis This table summarizes key parameters and their effects on the biocatalytic synthesis of esters, based on findings from related studies.

ParameterEffect on Ester SynthesisExample/Reference
Enzyme ChoiceDifferent lipases exhibit varying activity and selectivity for specific substrates.Candida antarctica Lipase B (CALB) shows high efficiency for a broad range of esters. mdpi.com
ImmobilizationEnhances enzyme stability, reusability, and simplifies downstream processing.Novozym 435 is a widely used immobilized lipase. mdpi.com
SolventAffects substrate solubility and enzyme activity. Non-polar solvents are often preferred.Isooctane is commonly used for the synthesis of benzyl (B1604629) acetate. mdpi.com
TemperatureInfluences reaction rate, but high temperatures can lead to enzyme denaturation.Optimal temperatures for many lipase-catalyzed reactions are between 30-60°C. ijeat.org
Substrate RatioUsing an excess of one substrate can shift the equilibrium towards product formation.An excess of the acyl donor (e.g., vinyl acetate) is often used in transesterification. mdpi.com

Biosynthetic Pathways of Related Cyclic Esters

Nature produces a vast array of cyclic compounds, including fatty acids with cyclopentene rings. Understanding their biosynthetic pathways can provide insights into the enzymatic machinery that could potentially be harnessed or engineered for the synthesis of novel cyclic esters.

Natural Occurrence and Origin of Cyclopentenyl and Cyclohexyl Fatty Acids

Cyclopentenyl fatty acids are a unique class of lipids found primarily in the seeds of certain plants belonging to the Flacourtiaceae family, such as those from the Hydnocarpus and Caloncoba genera. nih.govgerli.comd-nb.info The most well-known of these are hydnocarpic acid, chaulmoogric acid, and gorlic acid, which are major components of chaulmoogra oil. nih.govgerli.com This oil was historically used in traditional medicine. nih.govgerli.com These fatty acids are characterized by a cyclopentene ring at the terminus of the fatty acid chain. gerli.com

The origin of these cyclic fatty acids is traced back to a specific biosynthetic pathway within these plants. nih.gov While cyclopentenyl fatty acids are well-documented in certain plant families, the natural occurrence of fatty acids containing a cyclohexyl ring is less common, though cyclic fatty acid monomers with cyclohexenyl rings can be formed during the heating of vegetable oils. gerli.com

Table 3: Prominent Naturally Occurring Cyclopentenyl Fatty Acids

Fatty AcidStructurePrimary Natural Source (Genus)Reference
Hydnocarpic AcidC16:1 (cyclopentenyl)Hydnocarpus, Caloncoba nih.govgerli.comilsl.br
Chaulmoogric AcidC18:1 (cyclopentenyl)Hydnocarpus, Caloncoba nih.govgerli.comilsl.br
Gorlic AcidC18:2 (cyclopentenyl)Hydnocarpus, Caloncoba gerli.com
Aleprolic AcidC6:1 (cyclopentenyl)Flacourtiaceae family plants (as a precursor) nih.govnih.gov

Enzymatic Mechanisms in Biosynthesis

The biosynthesis of cyclopentenyl fatty acids follows a distinct pathway that deviates from the standard fatty acid synthesis. nih.govnih.gov The key precursor for the cyclopentene ring is believed to be cyclopentenylglycine, a non-proteinogenic amino acid. nih.govresearchgate.net

The proposed enzymatic mechanism involves the following key steps:

Formation of the Starter Molecule: Cyclopentenylglycine undergoes transamination and subsequent oxidative decarboxylation to form aleprolic acid ((2-cyclopentenyl)carboxylic acid). nih.govresearchgate.net

Chain Elongation: Aleprolic acid then acts as a specific primer or "starter molecule" for the fatty acid synthase (FAS) complex. nih.gov The FAS machinery catalyzes the sequential addition of two-carbon units (C2-units) from malonyl-CoA to the growing acyl chain, in a manner analogous to conventional fatty acid synthesis. nih.govyoutube.comnih.gov This chain-lengthening process ultimately leads to the formation of longer-chain cyclopentenyl fatty acids like hydnocarpic acid and chaulmoogric acid. nih.gov

Studies have shown that only tissues from plants that naturally produce cyclopentenyl fatty acids, such as those from the Flacourtiaceae family, can effectively use aleprolic acid as a starter for the synthesis of these cyclic fatty acids. nih.gov This suggests the presence of a specialized enzymatic system capable of recognizing and utilizing this cyclic precursor. The mechanism of how hydnocarpic acid exerts its biological effects is thought to be related to its structural similarity to biotin, potentially interfering with biotin-dependent metabolic pathways in certain bacteria. nih.govresearchgate.net

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies

The synthesis of esters, particularly those with complex moieties like Cyclohexyl cyclopent-2-ene-1-acetate, is a mature field, yet there remains substantial room for innovation. Future research is trending towards the development of methodologies that offer higher efficiency, selectivity, and atom economy.

One promising avenue is the use of multicomponent reactions (MCRs). Strategies involving cascade processes that include nucleophilic substitution, Michael additions, and intramolecular aldol-type reactions are being developed for the synthesis of diversely functionalized cyclopentene (B43876) derivatives. rsc.org Similarly, phosphine-catalyzed [3+2] annulation reactions and formal (3+2) cycloadditions are proving effective for constructing the cyclopentene ring system with high stereoselectivity. nih.govacs.org These approaches could potentially enable the assembly of the core structure of this compound in fewer steps than traditional linear syntheses.

Another area of intense research is the development and application of novel catalysts for the esterification step. While conventional acid catalysts are effective, they often lead to challenges in separation and can generate corrosive waste. google.com Research into heterogeneous solid acid catalysts, such as ion exchange resins and sulfonic acid-functionalized materials, offers a compelling alternative. researchgate.netgoogle.com These catalysts are often more selective, reusable, and facilitate a simpler work-up, aligning with the principles of green chemistry. researchgate.netgoogle.com The direct, 100% atom-economical addition of carboxylic acids to alkenes like cyclohexene (B86901), facilitated by such catalysts, represents a particularly elegant and efficient route for forming the ester linkage. researchgate.net

Future synthetic strategies may also explore transesterification under mild, green conditions, potentially using different starting esters to introduce the cyclohexyl or cyclopent-2-enylacetate group. google.com

Table 1: Comparison of Synthetic Approaches for Key Moieties

FeatureTraditional SynthesisNovel MethodologiesKey Advantages of Novel Methods
Cyclopentene Ring Stepwise cyclization, elimination reactionsMulticomponent reactions, [3+2] cycloadditions, cascade cyclizations rsc.orgnih.govacs.orgIncreased efficiency, higher complexity from simple precursors, stereocontrol.
Ester Linkage Fischer-Speier esterification (conc. H₂SO₄) chemguide.co.ukHeterogeneous catalysis (ion exchange resins), atom-economical additions researchgate.netgoogle.comCatalyst reusability, reduced waste, milder reaction conditions, easier purification.
Overall Strategy Linear sequenceConvergent synthesis, one-pot reactionsFewer steps, higher overall yield, reduced solvent and reagent use.

Advancements in Spectroscopic Probes for Structural Characterization

While standard spectroscopic techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are fundamental for identifying this compound, advanced methods are required for a more nuanced understanding of its three-dimensional structure and subtle electronic properties.

The precise determination of stereochemistry and conformation is a key challenge. Advanced NMR techniques, particularly two-dimensional methods (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) difference spectroscopy, are critical. NOE can elucidate through-space proximities of protons, providing definitive evidence for the relative configuration of substituents on the cyclopentene ring and the conformation of the cyclohexyl group. researchgate.net

In mass spectrometry, the move beyond simple mass-to-charge ratio determination is crucial. High-resolution mass spectrometry (HRMS) provides exact mass measurements, confirming the elemental composition. Furthermore, techniques like Ion Mobility-Mass Spectrometry (IM-MS) can separate ions based on their size and shape, providing a Collision Cross Section (CCS) value. uni.lu This CCS value is a unique physicochemical property that can help distinguish between isomers and provide insight into the molecule's gas-phase conformation. uni.lu

The need for extremely accurate spectroscopic data is underscored by its importance in fields like astrochemistry, where precise rotational frequencies are required to unambiguously identify molecules in complex interstellar environments. illinois.edu This drive for accuracy benefits all areas of chemical analysis, pushing the development of more powerful spectroscopic tools.

Table 2: Advanced Spectroscopic Techniques for Structural Elucidation

TechniqueInformation GainedRelevance to this compound
2D NMR (COSY, HMBC) Covalent bond connectivity (¹H-¹H, ¹H-¹³C)Unambiguously assigns all proton and carbon signals, confirming the core structure.
NOE Spectroscopy Through-space proton-proton proximitiesDetermines stereochemistry (cis/trans isomers) and preferred molecular conformation. researchgate.net
HRMS Exact MassConfirms molecular formula (C₁₃H₂₀O₂). uni.lu
Ion Mobility-MS Collision Cross Section (CCS)Provides information on 3D shape and can distinguish between structural isomers. uni.lu
Vibrational Spectroscopy (Advanced IR/Raman) Anharmonic vibrational modesOffers a detailed fingerprint and insight into bond strengths and molecular flexibility. rsc.org

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. For this compound, this integration can predict reaction outcomes, rationalize experimental observations, and guide the design of new synthetic routes and materials.

Density Functional Theory (DFT) has emerged as a robust tool for studying reaction mechanisms. rsc.org Computational studies can model the entire reaction pathway for esterification, identifying transition states and calculating activation energy barriers. nih.govpku.edu.cn This allows researchers to understand, for instance, why a particular catalyst is effective or how solvent choice influences reaction rates and yields. nih.govacs.org Such computational screening can save significant experimental time and resources by identifying the most promising reaction conditions before they are attempted in the lab. acs.org

Computational chemistry is also invaluable for interpreting spectroscopic data. Theoretical calculations can predict NMR chemical shifts, coupling constants, and vibrational frequencies. rsc.org By comparing these predicted spectra with experimental results, assignments can be confirmed with a high degree of confidence. This is particularly useful for complex molecules where spectral overlap can make interpretation ambiguous.

Furthermore, molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule, providing insights into its flexibility and the relative stability of different conformers, which complements data from NMR studies. researchgate.net

Table 3: Roles of Computational Chemistry in Studying this compound

Computational MethodApplicationExample Finding from Related Systems
Density Functional Theory (DFT) Reaction mechanism analysis; transition state calculation.Calculation of energy barriers for esterification, showing how a catalyst can lower the barrier from >100 kJ/mol to <98 kJ/mol. nih.gov
PC-SAFT Models Prediction of reaction kinetics and thermodynamic equilibrium.Accurate prediction of equilibrium constants (Keq) with an average deviation of only 1.66% from experimental data. acs.org
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of chemical bonding and non-covalent interactions.Can be used to understand the nature of intramolecular hydrogen bonds or other weak interactions that dictate conformation.
Molecular Dynamics (MD) Exploration of conformational space and molecular flexibility.Simulation of residue flexibility and binding interactions over time scales of nanoseconds to microseconds. researchgate.net

Innovations in Sustainable and Green Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic processes. For a compound like this compound, future research will prioritize the reduction of its environmental footprint from cradle to grave.

A primary focus is on catalysis. The shift from homogeneous acid catalysts like sulfuric acid to reusable, solid acid catalysts is a significant step forward. google.comresearchgate.net Ion exchange resins or sulfonic acids supported on silica (B1680970) or carbon can be easily filtered out and reused, minimizing acidic waste streams. researchgate.netscientific.net Research into metal-free catalytic systems for key bond-forming reactions, such as the construction of the cyclopentene ring, is also a critical goal to avoid the use of potentially toxic and expensive heavy metals. rsc.org

Atom economy is another central tenet. Synthetic routes that maximize the incorporation of atoms from the reactants into the final product are highly desirable. The direct addition of cyclopent-2-ene-1-acetic acid to cyclohexene, for example, is a 100% atom-economical reaction that generates no byproducts. researchgate.net

Table 4: Green Chemistry Metrics for Synthesis

Green Chemistry PrincipleApplication to Synthesis of this compound
Waste Prevention Utilizing solid, reusable catalysts to avoid neutralization waste. google.com
Atom Economy Designing syntheses like the direct addition of acids to alkenes to maximize atom incorporation. researchgate.net
Less Hazardous Synthesis Replacing corrosive mineral acids with solid acids; developing metal-free catalytic systems. rsc.orgresearchgate.net
Use of Renewable Feedstocks Investigating routes from biomass-derived furfural (B47365) to the cyclopentene ring. researchgate.net
Catalysis Prioritizing highly selective and reusable catalysts over stoichiometric reagents. scientific.net

Q & A

Q. What is the recommended method for synthesizing cyclohexyl cyclopent-2-ene-1-acetate, and how can reaction efficiency be optimized?

Answer: The compound can be synthesized via acid-catalyzed esterification between cyclopent-2-ene-1-acetic acid and cyclohexanol. Phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄) are effective catalysts, with yields dependent on reaction temperature (80–100°C) and molar ratios (1:1.2 acid:alcohol). Azeotropic distillation with toluene can remove water to shift equilibrium toward ester formation . Purity is confirmed via gas chromatography (GC) using a polar column (e.g., DB-WAX) to resolve ester peaks from unreacted starting materials .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Answer:

  • IR Spectroscopy: Key bands include ester C=O (~1740 cm⁻¹), alkene C=C (~1650 cm⁻¹), and cyclohexyl C-H stretching (~2850–2950 cm⁻¹). Resolution in CCl₄ or CS₂ solvents minimizes interference .
  • Mass Spectrometry (EI): Major fragments include the molecular ion (M⁺, m/z ~208) and cleavage products from the ester group (e.g., cyclopentene-acetyl fragment at m/z 95) .
  • ¹H NMR: Signals for the cyclopentene protons (δ 5.6–6.0 ppm, multiplet), acetate methyl (δ 2.0–2.1 ppm, singlet), and cyclohexyl protons (δ 1.2–1.8 ppm, multiplet) .

Q. How can the presence of the cyclopentene double bond be experimentally verified?

Answer:

  • Bromine Test: Addition of bromine in CCl₄ results in rapid decolorization due to electrophilic addition to the double bond .
  • KMnO₄ Oxidation: Cold, dilute KMnO₄ oxidizes the alkene to a diol, producing a brown MnO₂ precipitate. Excess reagent must be avoided to prevent over-oxidation .

Advanced Research Questions

Q. How does conformational isomerism of the cyclohexyl group influence the stability of this compound?

Answer: The cyclohexyl ring adopts chair conformations, with axial-equatorial isomerism affecting steric interactions. Computational studies (e.g., MP2/cc-pVDZ) show that the equatorial conformation minimizes 1,3-diaxial strain, making it the dominant form (ΔG ≈ 5.7 kcal/mol). NMR line-shape analysis at variable temperatures can quantify interconversion barriers .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

Answer:

  • Replicate Small-Scale Conditions: Ensure consistent catalyst concentration, temperature gradients, and mixing efficiency.
  • Byproduct Analysis: Use GC-MS to identify side products (e.g., cyclohexene derivatives from dehydration) .
  • Computational Modeling: Apply density functional theory (DFT) to predict competing reaction pathways (e.g., esterification vs. acid-catalyzed decomposition) .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Answer:

  • Transition State Modeling: Locate energy barriers for reactions like hydrolysis or Diels-Alder cycloaddition using software (e.g., Gaussian).
  • Solvent Effects: Include implicit solvation models (e.g., PCM) to simulate polar aprotic vs. protic environments .
  • Reaction Kinetics: Calculate activation energies (ΔG‡) for ester cleavage pathways under acidic vs. basic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.